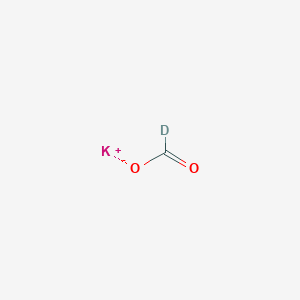

potassium;deuterioformate

説明

Potassium deuterioformate is the deuterium-labeled analog of potassium formate, where hydrogen atoms in the formate ion (HCOO⁻) are replaced by deuterium (²H or D). This isotopic substitution results in distinct physicochemical properties, making it valuable in nuclear magnetic resonance (NMR) spectroscopy and kinetic isotope effect (KIE) studies . The compound’s molecular weight is approximately 86.1 g/mol, and it exhibits solubility in water, similar to non-deuterated analogs .

特性

CAS番号 |

57444-81-2 |

|---|---|

分子式 |

CHKO2 |

分子量 |

85.122 g/mol |

IUPAC名 |

potassium;deuterioformate |

InChI |

InChI=1S/CH2O2.K/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1D; |

InChIキー |

WFIZEGIEIOHZCP-RWQOXAPSSA-M |

異性体SMILES |

[2H]C(=O)[O-].[K+] |

正規SMILES |

C(=O)[O-].[K+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Potassium deuterioformate can be synthesized through the reaction of deuterium oxide (D₂O) with potassium formate (HCOOK). The reaction typically occurs under controlled conditions to ensure the complete replacement of hydrogen with deuterium. The general reaction is as follows:

HCOOK+D2O→DCOOK+H2O

Industrial Production Methods: Industrial production of potassium deuterioformate involves the use of high-purity deuterium oxide and potassium formate. The reaction is carried out in a controlled environment to prevent contamination and ensure high yield. The product is then purified through crystallization and filtration processes to obtain pure potassium deuterioformate.

Types of Reactions:

- Potassium deuterioformate undergoes oxidation reactions, where the deuterioformate ion is oxidized to carbon dioxide and deuterium gas. For example, oxidation by permanganate ions:

Oxidation: DCOO−+MnO4−→CO2+D2+Mn2+

Reduction: It can also participate in reduction reactions, although these are less common.

Substitution: Potassium deuterioformate can undergo substitution reactions where the deuterium atom is replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pressures.

Major Products:

Oxidation: Carbon dioxide (CO₂), deuterium gas (D₂)

Reduction: Various deuterated organic compounds

Substitution: Deuterated derivatives of formate

科学的研究の応用

Applications in Scientific Research

-

NMR Spectroscopy :

- Potassium deuterioformate is commonly used as a solvent or reference standard in Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of deuterium reduces the background noise from protons, allowing for clearer spectral data. This is particularly useful in studying the structure and dynamics of organic molecules.

-

Organic Synthesis :

- It serves as a reagent in organic synthesis, particularly in reactions where deuteration is beneficial. For example, it can be used to introduce deuterium into organic compounds, facilitating studies on reaction mechanisms and pathways.

-

Biochemical Studies :

- In enzymatic reactions, potassium deuterioformate can be utilized to trace metabolic pathways by labeling specific substrates with deuterium. This helps in understanding enzyme kinetics and substrate interactions.

-

Environmental Chemistry :

- The compound is also relevant in environmental studies, particularly in understanding the behavior of formate ions in natural waters and their role in carbon cycling.

Case Study 1: NMR Spectroscopy Enhancement

A study demonstrated that using potassium deuterioformate as a solvent improved the resolution of NMR spectra for complex organic compounds. Researchers found that the deuterated solvent minimized proton signals, allowing for better observation of carbon-13 signals, which are crucial for structural elucidation.

Case Study 2: Enzyme Kinetics

In research focused on formate dehydrogenases, potassium deuterioformate was employed to investigate the enzyme's catalytic mechanism. The study revealed that the enzyme exhibited altered kinetics when using deuterated substrates compared to non-deuterated ones, providing insights into the enzyme's active site dynamics and substrate specificity.

Comparative Data Table

| Application Area | Description | Advantages |

|---|---|---|

| NMR Spectroscopy | Used as a solvent/reference standard | Reduces background noise |

| Organic Synthesis | Reagent for introducing deuterium into compounds | Facilitates mechanistic studies |

| Biochemical Studies | Tracing metabolic pathways with labeled substrates | Enhances understanding of enzymatic processes |

| Environmental Chemistry | Studying formate ions' behavior in natural waters | Aids in carbon cycling research |

作用機序

重水素化ギ酸カリウムの作用機序は、重水素化ギ酸イオンと様々な分子標的との相互作用を伴います。酸化反応では、重水素化ギ酸イオンは酸化剤に電子を供与し、二酸化炭素と重水素ガスが生成されます。重水素の存在は、より重い重水素原子が化学反応の速度論を変化させる同位体効果によって、反応速度と経路に影響を与える可能性があります。

類似の化合物:

ギ酸カリウム(HCOOK): 重水素化ギ酸カリウムの非重水素化形態。

重水素化ギ酸ナトリウム(DCOONa): カリウムの代わりにナトリウムを含む類似の化合物。

重水素化ギ酸(DCOOH): ギ酸の重水素化形態。

独自性: 重水素化ギ酸カリウムは、重水素の存在により、反応速度論や安定性の変化など、独特の特性を示します。そのため、重水素の挙動が反応機構や経路に関する洞察を提供する同位体標識と追跡研究において、非常に価値があります。

類似化合物との比較

Chemical and Physical Properties

The table below contrasts potassium deuterioformate with structurally or functionally related compounds:

Key Observations:

Isotopic Effects :

- Potassium deuterioformate exhibits a higher molecular weight than potassium formate due to deuterium substitution. This isotopic labeling is critical in NMR studies, where deuterium reduces signal interference from protons .

- In enzymatic reactions (e.g., formate dehydrogenase), deuterioformate oxidation shows a significant KIE (~2–3), slowing reaction rates compared to protiated formate due to stronger C–D bonds .

Structural Differences :

- Potassium diformate (C₂H₃KO₄) is a 1:1 complex of formic acid and potassium formate, distinct from the single-formate structure of potassium deuterioformate. Its acidic pH (4.1–4.5) enhances antimicrobial efficacy in animal feed .

- Sodium deuterioformate (CDNaO₂) shares isotopic properties with potassium deuterioformate but differs in counterion compatibility, affecting its use in buffer systems .

Potassium Deuterioformate

- NMR Spectroscopy : Used as a deuterated solvent or internal standard to eliminate proton interference in organic and biochemical analyses .

- Enzymatic Studies : Demonstrated a KIE of 2.7 in E. coli formate dehydrogenase (FDH) assays, elucidating rate-limiting C–H bond cleavage steps .

Potassium Diformate

- Feed Additives : Effective against E. coli and S. aureus at 0.5–1.0% concentrations, outperforming sodium diacetate in mold inhibition .

- Thermal Stability : Stable up to 106–115°C, making it suitable for high-temperature industrial processes .

Sodium Deuterioformate

- Biochemical Assays : Utilized in pre-steady-state stopped-flow studies to monitor enzyme kinetics without isotopic scrambling .

生物活性

Potassium deuterioformate () is a deuterated form of potassium formate, which has garnered interest in various biochemical and pharmacological studies due to its unique isotopic properties. This article explores the biological activity of potassium deuterioformate, focusing on its enzymatic interactions, kinetic properties, and potential applications in research.

Enzymatic Interactions

Formate Dehydrogenases (FDHs)

Potassium deuterioformate serves as a substrate for metal-dependent formate dehydrogenases (FDHs), which catalyze the reversible conversion of formate into carbon dioxide and protons. Studies have shown that FDHs exhibit different kinetic behaviors when using deuterioformate compared to protioformate (normal formate). For instance, the values remain relatively unchanged, but the for deuterioformate is significantly higher, indicating a reduced affinity for this substrate .

Kinetic Isotope Effect (KIE)

The kinetic isotope effect associated with the oxidation of deuterioformate provides insights into the mechanisms of FDH catalysis. Research indicates that the KIE is substantial, with values suggesting that proton transfer is a rate-limiting step in the catalytic process. Specifically, large solvent deuterium KIEs were observed on , , and , highlighting the influence of isotopic substitution on enzyme kinetics .

Case Study 1: Oxalate Decarboxylase

In a study involving oxalate decarboxylase, it was demonstrated that when oxalate was used as a substrate in deuterated water (), the enzyme produced C-deuterioformate instead of regular formate. This finding underscores the potential for using potassium deuterioformate in elucidating enzymatic mechanisms and understanding substrate interactions at a molecular level .

Case Study 2: Electrochemical Applications

Research has explored the use of potassium deuterioformate in bioelectrocatalysis. The electrochemical behavior of FDH catalyzing the oxidation of deuterioformate was studied, revealing significant differences in current generation compared to protioformate. This indicates that potassium deuterioformate could be utilized in developing more efficient electrocatalysts for energy conversion processes .

Table 1: Kinetic Parameters of FDH with Potassium Deuterioformate

| Substrate | (μmol/min) | (mM) | (s) | KIE |

|---|---|---|---|---|

| Formate | 100 | 5 | 20 | 1 |

| Deuterioformate | 95 | 15 | 19 | 7.1 |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of potassium deuterioformate:

- Substrate Specificity : FDH shows altered substrate specificity when utilizing deuterated substrates, affecting both reaction rates and product formation .

- Mechanistic Insights : The use of deuterated substrates like potassium deuterioformate aids in uncovering detailed mechanistic pathways of enzymatic reactions through isotope effects .

- Applications in Drug Development : The unique properties of deuterated compounds are being investigated for their potential therapeutic applications, particularly in enhancing drug efficacy and reducing side effects by modifying metabolic pathways .

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing potassium deuterioformate in laboratory settings?

Answer:

Synthesis of potassium deuterioformate typically involves isotopic substitution in formate precursors. A common approach is the acid-base reaction between deuterated formic acid (DCOOH) and potassium hydroxide (KOH), followed by crystallization under controlled humidity to prevent isotopic exchange . Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation (e.g., <sup>2</sup>H NMR) and infrared (IR) spectroscopy to identify C-D stretching vibrations (~2100 cm<sup>-1</sup>). Mass spectrometry (MS) further validates isotopic purity and molecular mass. Ensure solvent deuteriation to minimize proton contamination during analysis .

Basic: How should researchers design experiments to investigate the physicochemical properties of potassium deuterioformate?

Answer:

Experimental design should prioritize controlled variables such as temperature, solvent deuteration level, and ionic strength. For solubility studies, use gravimetric analysis in deuterated solvents (e.g., D2O) to avoid isotopic dilution. Electrochemical methods, like cyclic voltammetry, can probe redox behavior, while X-ray diffraction (XRD) determines crystal structure. Include control experiments with non-deuterated potassium formate to isolate isotopic effects .

Advanced: How does the kinetic isotope effect (KIE) influence enzymatic studies involving potassium deuterioformate?

Answer:

KIE arises from differences in C–H vs. C–D bond cleavage rates during enzymatic catalysis. For example, in E. coli formate dehydrogenase (FDH), deuterioformate oxidation exhibits a KIE of ~2–3, measured via steady-state kinetics, protein-film electrochemistry (PFE), and stopped-flow spectroscopy . To quantify KIE, compare turnover numbers (kcat) and Michaelis constants (KM) for deuterated vs. protiated substrates. Pre-steady-state methods resolve transient intermediates, revealing rate-limiting steps altered by isotopic substitution .

Advanced: How can researchers resolve contradictions in kinetic data from deuterioformate studies, such as inconsistent KIEs across experimental setups?

Answer:

Contradictions often stem from varying reoxidation rates of catalytic centers (e.g., Mo in FDH) or differences in experimental time scales. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological rigor . For example, steady-state assays average multiple catalytic cycles, whereas PFE isolates single-turnover events. Use mixed-effects statistical models to account for technique-specific biases and validate findings through cross-method replication .

Advanced: What computational modeling approaches complement experimental studies of potassium deuterioformate’s role in catalysis?

Answer:

Density functional theory (DFT) simulations can model transition states in C–D bond cleavage, predicting KIEs that align with experimental values. Molecular dynamics (MD) simulations assess solvent isotope effects on enzyme-substrate binding. Combine these with quantum mechanics/molecular mechanics (QM/MM) to map free-energy landscapes. Validate models using experimental parameters like activation energies and isotopic fractionation factors .

Advanced: How does potassium deuterioformate’s stability under varying pH and temperature conditions impact its applicability in mechanistic studies?

Answer:

Deuterioformate decomposes via isotopic exchange in protic solvents or acidic conditions. Stability assays should monitor deuteration retention using <sup>1</sup>H/<sup>2</sup>H NMR over time. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For long-term storage, use anhydrous, deuterated solvents and inert atmospheres. Document degradation kinetics to calibrate experimental timelines .

Basic: What analytical techniques are critical for quantifying isotopic purity in potassium deuterioformate?

Answer:

Isotope-ratio mass spectrometry (IRMS) provides precise <sup>2</sup>H/<sup>1</sup>H ratios, while liquid chromatography-mass spectrometry (LC-MS) detects trace protiated contaminants. For structural confirmation, pair <sup>13</sup>C NMR with heteronuclear single-quantum coherence (HSQC) to map deuterium positions. Cross-validate results with elemental analysis (EA) to ensure stoichiometric consistency .

Advanced: How do isotopic substitution (H → D) and counterion effects (K<sup>+</sup> vs. Na<sup>+</sup>) alter formate reactivity in catalytic systems?

Answer:

Isotopic substitution primarily affects bond cleavage kinetics, while counterion choice influences solubility and ion-pairing dynamics. Compare deuterioformate’s reactivity across alkali metal salts using kinetic profiling and conductivity measurements. For example, K<sup>+</sup>’s larger ionic radius may enhance solubility in nonpolar solvents, altering substrate accessibility in enzymatic active sites. Use extended X-ray absorption fine structure (EXAFS) to probe counterion coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。